molecular formula C23H20IN7O B14949197 6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14949197
M. Wt: 537.4 g/mol
InChI Key: NOOBSIHYGAXIGM-MFKUBSTISA-N
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Description

6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core with various substituents, including an iodobenzylidene group, a methoxyphenyl group, and a phenyl group

Preparation Methods

The synthesis of 6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route starts with the preparation of the triazine core, followed by the introduction of the hydrazinyl and benzylidene groups. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazine derivatives with different substituents. For example:

    6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine: This compound has a chlorobenzylidene group instead of an iodobenzylidene group.

    6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine: This compound has a bromobenzylidene group. The uniqueness of 6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-phenyl-1,3,5-triazine-2,4-diamine lies in its specific substituents, which can influence its chemical and biological properties.

Properties

Molecular Formula

C23H20IN7O

Molecular Weight

537.4 g/mol

IUPAC Name

2-N-[(E)-(4-iodophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H20IN7O/c1-32-20-13-11-19(12-14-20)27-22-28-21(26-18-5-3-2-4-6-18)29-23(30-22)31-25-15-16-7-9-17(24)10-8-16/h2-15H,1H3,(H3,26,27,28,29,30,31)/b25-15+

InChI Key

NOOBSIHYGAXIGM-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC=C(C=C4)I

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC=C(C=C4)I

Origin of Product

United States

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